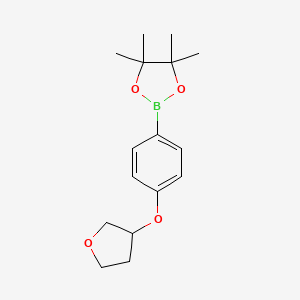![molecular formula C5H3BrN4 B15326121 7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15326121.png)
7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines It is characterized by the presence of a bromine atom at the 7th position of the triazolo[4,5-c]pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-bromo-2-chloropyridine with sodium azide, followed by cyclization to form the triazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. Reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 7-amino-1H-[1,2,3]triazolo[4,5-c]pyridine or 7-thio-1H-[1,2,3]triazolo[4,5-c]pyridine can be formed.
Oxidation and Reduction Products:
科学研究应用
7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine has been explored for various scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Pesticide Synthesis: The compound can be used as a starting material in the synthesis of pesticides, contributing to agricultural research.
作用机制
The mechanism of action of 7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The bromine atom and the triazole ring play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key signaling pathways in cells.
相似化合物的比较
Similar Compounds
1H-[1,2,3]triazolo[4,5-c]pyridine: Lacks the bromine atom at the 7th position, which can significantly alter its chemical properties and reactivity.
7-Chloro-1H-[1,2,3]triazolo[4,5-c]pyridine:
7-Iodo-1H-[1,2,3]triazolo[4,5-c]pyridine: Contains an iodine atom, which can affect its chemical behavior and interactions.
Uniqueness
7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine is unique due to the presence of the bromine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where the bromine atom’s presence is crucial for the desired chemical or biological activity.
属性
分子式 |
C5H3BrN4 |
|---|---|
分子量 |
199.01 g/mol |
IUPAC 名称 |
7-bromo-2H-triazolo[4,5-c]pyridine |
InChI |
InChI=1S/C5H3BrN4/c6-3-1-7-2-4-5(3)9-10-8-4/h1-2H,(H,8,9,10) |
InChI 键 |
MKHPQZDDCMLWME-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=NNN=C2C=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



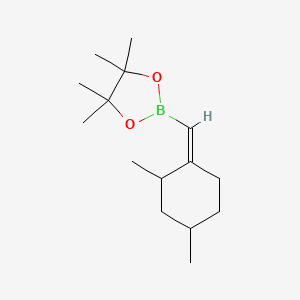
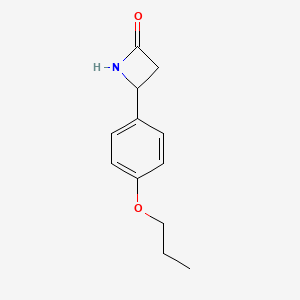
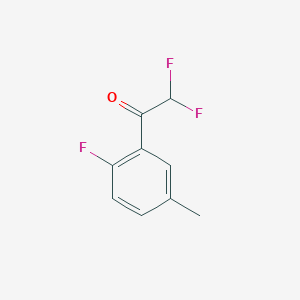

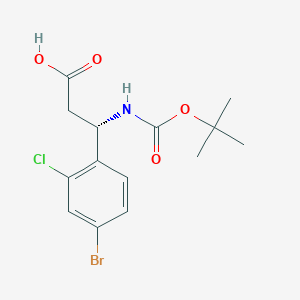
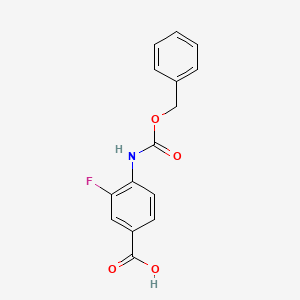

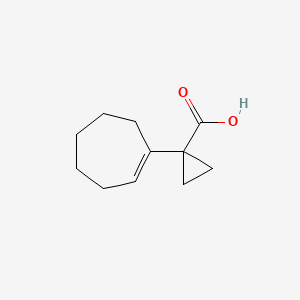
![2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride](/img/structure/B15326105.png)
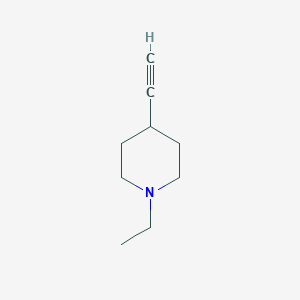
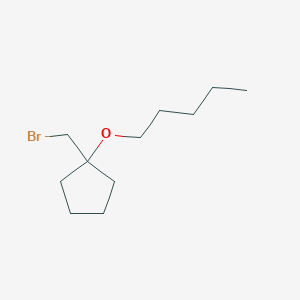
![N-Methyl-1-(spiro[3.3]heptan-2-YL)methanamine](/img/structure/B15326127.png)
